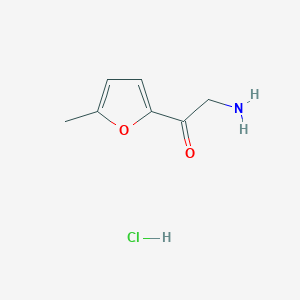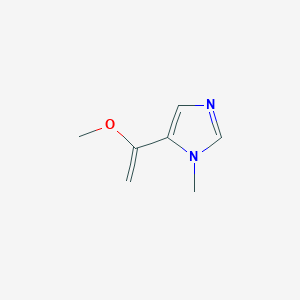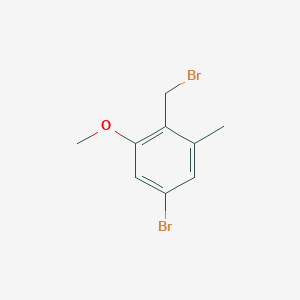
(5-Bromo-1-naphthyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-1-naphthyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom attached to the naphthalene ring and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-naphthyl)trimethylsilane typically involves the bromination of 1-naphthyltrimethylsilane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to (1-naphthyl)trimethylsilane using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide (DMF).
Major Products:
Substitution: Formation of substituted naphthyltrimethylsilanes.
Reduction: Formation of (1-naphthyl)trimethylsilane.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
(5-Bromo-1-naphthyl)trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (5-Bromo-1-naphthyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects. The compound’s reactivity is influenced by the electronic properties of the naphthalene ring and the steric effects of the trimethylsilyl group.
Similar Compounds:
- (5-Bromo-2-naphthyl)trimethylsilane
- (5-Bromo-1,3-phenylene)bis(trimethylsilane)
- (5-Bromo-1,4-phenylene)bis(trimethylsilane)
Comparison: this compound is unique due to the specific positioning of the bromine atom on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of regioselectivity and the ability to form specific substitution patterns.
Propiedades
Fórmula molecular |
C13H15BrSi |
|---|---|
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
(5-bromonaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-9-5-6-10-11(13)7-4-8-12(10)14/h4-9H,1-3H3 |
Clave InChI |
OTNVNKVUTSCTAW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC2=C1C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)

![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)


![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)


![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol](/img/structure/B13662160.png)

